molecular formula C14H17Cl3N4O4S B11995934 N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide

N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide

Cat. No.: B11995934
M. Wt: 443.7 g/mol
InChI Key: DXIZSAGAFMRLOK-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide is a chemical compound with the following properties:

    Linear Formula: CHClNOS

    CAS Number: 406915-20-6

    Molecular Weight: 535.837 g/mol

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced under appropriate conditions.

    Substitution: Exhibits substitution reactions.

Common Reagents::
  • Chlorine (Cl2) : Used for chlorination.
  • Nitric acid (HNO3) : Involved in nitration.
  • Thioamide reagents : Essential for thioamide formation.

Major Products:: The major products formed during these reactions depend on reaction conditions and substituents. Further research is needed to provide specific details.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for potential biological activities.
  • Medicine : Studied for pharmacological effects.
  • Industry : May have applications in materials science or chemical manufacturing.

Mechanism of Action

The precise mechanism by which N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed for a comprehensive understanding.

Properties

Molecular Formula

C14H17Cl3N4O4S

Molecular Weight

443.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C14H17Cl3N4O4S/c1-3-4-11(22)19-12(14(15,16)17)20-13(26)18-9-6-5-8(25-2)7-10(9)21(23)24/h5-7,12H,3-4H2,1-2H3,(H,19,22)(H2,18,20,26)

InChI Key

DXIZSAGAFMRLOK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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